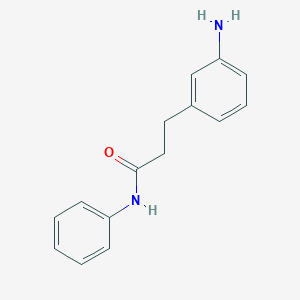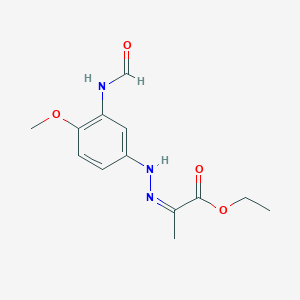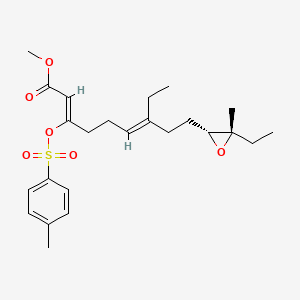
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I is an intermediate compound in the synthesis of Juvenile Hormone I, an acyclic sesquiterpenoid that regulates various aspects of insect physiology. Juvenile Hormones play a crucial role in the development, reproduction, diapause, and polyphenisms of insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I involves multiple steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The tosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including other juvenile hormones.
Biology: The compound is studied for its role in insect physiology and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in regulating growth and development.
Industry: It is used in the production of insect growth regulators and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I involves its interaction with specific receptors in insects. The compound binds to juvenile hormone receptors, triggering a cascade of molecular events that regulate gene expression and physiological processes. Key pathways involved include the activation of transcription factors and modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Juvenile Hormone I: The parent compound, which has a similar structure but lacks the tosyloxy group.
Juvenile Hormone II: Another juvenile hormone with slight structural differences.
Juvenile Hormone III: A more complex juvenile hormone with additional functional groups.
Uniqueness
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tosyloxy group allows for targeted chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C24H34O6S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
methyl (2Z,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-(4-methylphenyl)sulfonyloxynona-2,6-dienoate |
InChI |
InChI=1S/C24H34O6S/c1-6-19(13-16-22-24(4,7-2)29-22)9-8-10-20(17-23(25)28-5)30-31(26,27)21-14-11-18(3)12-15-21/h9,11-12,14-15,17,22H,6-8,10,13,16H2,1-5H3/b19-9+,20-17-/t22-,24+/m1/s1 |
Clave InChI |
QDERYACZMJQSHH-DBIRGZMJSA-N |
SMILES isomérico |
CC/C(=C\CC/C(=C/C(=O)OC)/OS(=O)(=O)C1=CC=C(C=C1)C)/CC[C@@H]2[C@](O2)(C)CC |
SMILES canónico |
CCC(=CCCC(=CC(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C)CCC2C(O2)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)


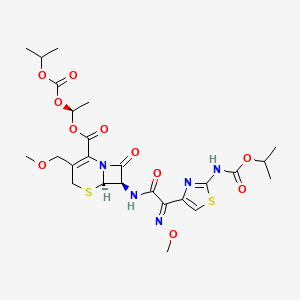
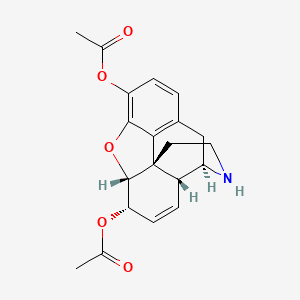
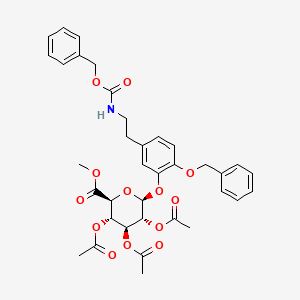

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
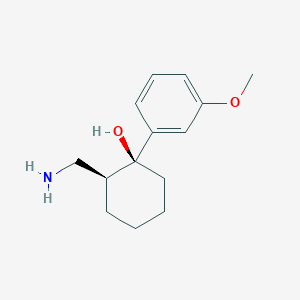
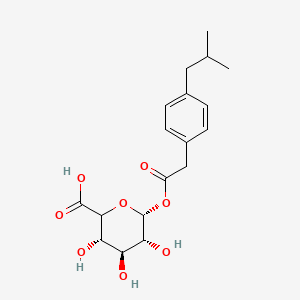
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
